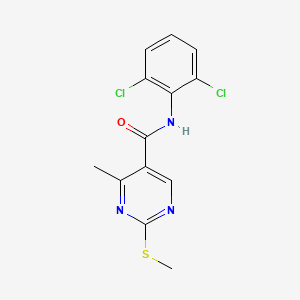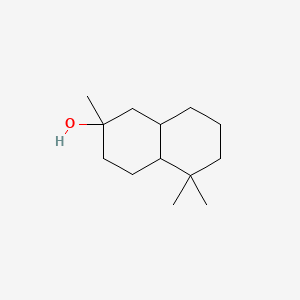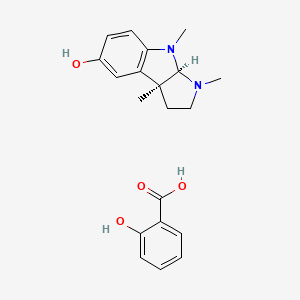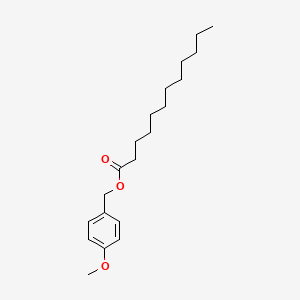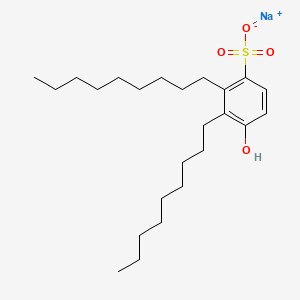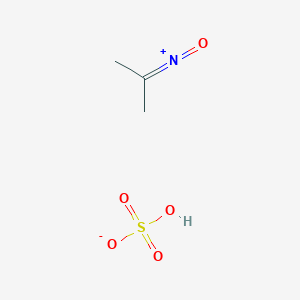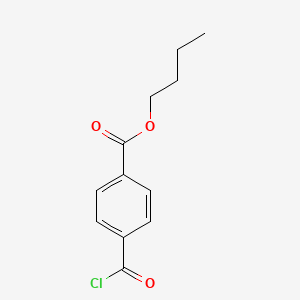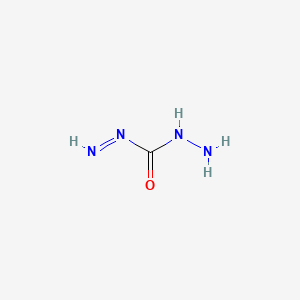
2-Ethylheptyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylheptyl isobutyrate: is an organic compound with the molecular formula C13H26O2 . It is an ester formed from the reaction of 2-ethylheptanol and isobutyric acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structural formula includes a long carbon chain with an ester functional group, making it a versatile compound in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylheptyl isobutyrate is synthesized through an esterification reaction between 2-ethylheptanol and isobutyric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylheptyl isobutyrate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.
Major Products Formed:
Hydrolysis: 2-Ethylheptanol and isobutyric acid.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Chemistry: 2-Ethylheptyl isobutyrate is used as a solvent and intermediate in organic synthesis. Its ester functional group makes it a valuable compound in the preparation of other esters and organic compounds .
Biology: In biological research, esters like this compound are studied for their potential as bioactive compounds. They are investigated for their interactions with biological membranes and their effects on cellular processes .
Medicine: While not directly used as a drug, this compound and similar esters are studied for their potential therapeutic properties. They are explored for their ability to modulate biological pathways and their potential as drug delivery agents .
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also used in the formulation of personal care products, such as lotions and creams .
Mécanisme D'action
The mechanism of action of 2-ethylheptyl isobutyrate involves its interaction with biological membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
- 2-Ethylheptyl acetate
- 2-Ethylheptyl propionate
- 2-Ethylheptyl butyrate
Comparison: 2-Ethylheptyl isobutyrate is unique due to its specific ester functional group derived from isobutyric acid. Compared to similar compounds like 2-ethylheptyl acetate and 2-ethylheptyl propionate, it has a distinct odor profile and different physicochemical properties. These differences make it suitable for specific applications in the fragrance and personal care industries .
Propriétés
Numéro CAS |
94200-07-4 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
2-ethylheptyl 2-methylpropanoate |
InChI |
InChI=1S/C13H26O2/c1-5-7-8-9-12(6-2)10-15-13(14)11(3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
WTUQRNIKYKFKCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)COC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


